Dehydro nimodipine Dehydro nimodipine Dehydro Nimodipine is the dehydrogenated analogue and the major metabolite of the calcium channel blocker Nimodipine.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

Brand Name: Vulcanchem
CAS No.: 85677-93-6
VCID: VC21188709
InChI: InChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3
SMILES: CC1=C(C(=C(C(=N1)C)C(=O)OCCOC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C
Molecular Formula: C21H24N2O7
Molecular Weight: 416.4 g/mol

Dehydro nimodipine

CAS No.: 85677-93-6

Cat. No.: VC21188709

Molecular Formula: C21H24N2O7

Molecular Weight: 416.4 g/mol

* For research use only. Not for human or veterinary use.

Dehydro nimodipine - 85677-93-6

Specification

Description Dehydro Nimodipine is the dehydrogenated analogue and the major metabolite of the calcium channel blocker Nimodipine.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

CAS No. 85677-93-6
Molecular Formula C21H24N2O7
Molecular Weight 416.4 g/mol
IUPAC Name 5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3
Standard InChI Key SJJUCKCPGPCJQM-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C(=N1)C)C(=O)OCCOC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C
Canonical SMILES CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC

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